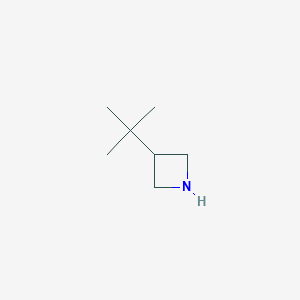

3-Tert-butylazetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

3-tert-butylazetidine |

InChI |

InChI=1S/C7H15N/c1-7(2,3)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

AAUOIOOJSYBVJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Tert Butylazetidine and Its Derivatives

4 Metal-Catalyzed Cross-Coupling and Alkylation Approaches

Modern synthetic chemistry heavily relies on metal-catalyzed reactions for the formation of carbon-carbon bonds. These methods have been successfully applied to the functionalization of the azetidine (B1206935) ring.

1 Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction, which involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst, has emerged as a powerful tool for C-C bond formation. mdpi.comorganic-chemistry.org This reaction has been successfully applied to the synthesis of 3-arylazetidines. nih.govorganic-chemistry.org

Zou and coworkers reported the first palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine (B8093280) with various arylsilanes. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups on the arylsilane, affording 3-arylazetidines in moderate to good yields. organic-chemistry.org While this study focused on the synthesis of 3-arylazetidines, the methodology holds significant potential for the synthesis of 3-alkylazetidines, including 3-tert-butylazetidine, by employing the corresponding alkyl- or tert-butyl-substituted organosilanes.

The general reaction scheme for the Hiyama cross-coupling to form 3-substituted azetidines is shown below:

Copper-Catalyzed Alkylation of Azabicyclobutanes

While direct copper-catalyzed alkylation of azabicyclobutanes to introduce a tert-butyl group at the 3-position is not extensively documented in readily available literature, the principles of copper-catalyzed reactions offer a potential pathway. Copper catalysis is a versatile tool in organic synthesis, often employed for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of azetidine synthesis, domino reactions involving copper catalysts have been utilized to construct complex spiro[azetidine-3,3′-indoline]-2,2′-diones. mdpi.com These reactions proceed with high yields and enantioselectivities, demonstrating the utility of copper in facilitating intricate cyclizations. mdpi.com

The general reactivity of azabicyclobutanes towards nucleophiles in the presence of a catalyst suggests that a copper-catalyzed process could, in principle, be developed for the introduction of a tert-butyl group. Such a reaction would likely involve the activation of the strained azabicyclobutane ring by a copper catalyst, followed by nucleophilic attack by a tert-butyl nucleophile, such as tert-butylmagnesium chloride or tert-butyllithium. The success of this approach would depend on controlling the regioselectivity of the ring-opening to favor substitution at the C3 position.

Ti(IV)-Mediated Coupling (Kulinkovich-Type Pathway)

The Kulinkovich reaction, a titanium-mediated cyclopropanation of esters using Grignard reagents, provides a conceptual basis for synthesizing substituted azetidines. organic-chemistry.orgwikipedia.org This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org A modification of this reaction, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org

While a direct application of the Kulinkovich reaction to form 3-tert-butylazetidine is not explicitly described, titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes have been shown to produce stereodefined allylic amines. nih.gov These processes involve the in-situ generation of low-valency titanium species that react with imines to form a titanium-imine complex, which then couples with an alkyne. nih.gov The scope of titanium-mediated reactions is broad, and they have been applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net A plausible, though not explicitly demonstrated, pathway to 3-tert-butylazetidine could involve an intramolecular cyclization of a titanium-containing intermediate derived from a suitably functionalized amine.

Targeted Synthesis of 3-Tert-butylazetidine and Specific Derivatives

Synthesis from N-Alkyl/N-Aryl Protecting Groups and Subsequent Deprotection

A common strategy for the synthesis of 3-substituted azetidines involves the use of N-protecting groups to facilitate ring construction and subsequent functionalization. The choice of protecting group is crucial, as it must be stable to the reaction conditions employed for introducing the 3-substituent and readily cleavable to afford the free amine.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in azetidine chemistry. N-Boc-3-oxoazetidine serves as a versatile starting material for the synthesis of various 3-substituted azetidines. arkat-usa.org For instance, reaction with a suitable tert-butyl nucleophile, followed by reduction of the resulting tertiary alcohol, could potentially yield N-Boc-3-tert-butylazetidine.

Deprotection of the N-Boc group is typically achieved under acidic conditions. Aqueous phosphoric acid has been reported as a mild and selective reagent for the removal of tert-butyl carbamates, esters, and ethers, with tolerance for other functional groups such as benzyl (B1604629) and methyl esters. organic-chemistry.org Selective deprotection of N-Boc groups in the presence of tert-butyl esters can be achieved using concentrated sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.netresearchgate.net Zinc bromide has also been utilized for the selective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. consensus.app

| Protecting Group | Deprotection Reagent(s) | Key Features |

| tert-Butoxycarbonyl (Boc) | Aqueous phosphoric acid | Mild, selective, environmentally benign. organic-chemistry.org |

| tert-Butoxycarbonyl (Boc) | Concentrated H2SO4 in tBuOAc | Selective removal in the presence of t-butyl esters. researchgate.net |

| tert-Butoxycarbonyl (Boc) | MeSO3H in tBuOAc:CH2Cl2 | Selective removal in the presence of t-butyl esters. researchgate.net |

Derivatization of Pre-formed Azetidine Scaffolds at the 3-Position

An alternative approach involves the direct functionalization of a pre-formed azetidine ring at the 3-position. This strategy allows for the late-stage introduction of the tert-butyl group or other functionalities.

The introduction of carbonyl and hydroxyl groups at the 3-position of the azetidine ring provides key intermediates for further derivatization. N-Boc-azetidin-3-one is a common precursor for accessing these functionalities. arkat-usa.org For example, a Grignard reaction with tert-butylmagnesium chloride would yield N-Boc-3-tert-butyl-3-hydroxyazetidine. Subsequent oxidation of the hydroxyl group could provide the corresponding ketone, although this would be a challenging transformation on a quaternary center. Alternatively, reduction of an azetidine-3-carboxylic acid derivative could furnish a 3-hydroxymethylazetidine.

The cyano group is a versatile functional group that can be introduced at the 3-position of the azetidine ring and subsequently transformed into other functionalities. For example, tert-butyl 3-cyanoazetidine-1-carboxylate can be alkylated at the 3-position after deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS). semanticscholar.org The resulting 3-alkyl-3-cyanoazetidine can then be hydrolyzed to the corresponding carboxylic acid. semanticscholar.org This methodology provides a route to 3-substituted azetidine-3-carboxylic acids.

| Precursor | Reagent(s) | Product |

| tert-Butyl 3-cyanoazetidine-1-carboxylate | 1. LiHMDS 2. Alkyl halide | tert-Butyl 3-alkyl-3-cyanoazetidine-1-carboxylate semanticscholar.org |

| tert-Butyl 3-cyanoazetidine-1-carboxylate | NaOH, H2O, MeOH | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid semanticscholar.org |

Stereoselective and Regioselective Synthetic Routes

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of functional groups (regioselectivity) is paramount in modern organic synthesis. For azetidine derivatives, achieving such control is crucial for accessing molecules with desired properties.

Hydrozirconation, typically employing zirconocene (B1252598) chloride hydride (Schwartz's reagent), is a powerful method for the hydrometalation of alkenes and alkynes. The reaction proceeds via a syn-addition of the zirconium-hydride bond across the unsaturated C-C bond, establishing a new carbon-zirconium bond. This organozirconium intermediate can then be trapped with various electrophiles, allowing for the stereoselective introduction of new functional groups.

While direct literature examples detailing the diastereoselective hydrozirconation for the synthesis of 3-tert-butylazetidine precursors are not extensively documented, the principles of the reaction can be applied to a hypothetical precursor, such as an N-protected 3-alkylideneazetidine. The facial selectivity of the hydrozirconation would be influenced by the steric bulk of the substituents on the azetidine ring, particularly the N-protecting group and any existing stereocenters. The bulky tert-butyl group would likely direct the approach of the zirconium reagent to the less hindered face of the double bond, thereby controlling the stereochemistry of the resulting organozirconium intermediate. Subsequent reaction with an electrophile would then yield a diastereomerically enriched 3-substituted azetidine.

Table 1: General Principle of Diastereoselective Hydrozirconation

| Step | Description | Key Feature |

|---|---|---|

| 1. Hydrozirconation | Syn-addition of (Cp)₂ZrHCl to an alkene precursor. | The Zr-H bond adds to the same face of the double bond. |

| 2. Stereocontrol | The approach of the bulky reagent is directed by existing steric factors on the substrate. | Leads to the formation of one diastereomer preferentially. |

| 3. Electrophilic Trap | The resulting C-Zr bond is cleaved by an electrophile (e.g., H₂O, halogens). | Stereochemistry of the C-Zr bond is retained in the product. |

Regioselectivity in azetidine synthesis is most critically controlled during the key ring-forming cyclization step. The choice of starting materials and reaction conditions dictates which bonds are formed to yield the desired four-membered ring over other potential products, such as the thermodynamically more stable five-membered pyrrolidine (B122466) ring.

One effective strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. The regioselectivity of the ring closure (4-exo-tet cyclization) is governed by the nature of the leaving group and the reaction conditions. For instance, the activation of the hydroxyl group in a precursor like 4-amino-2-methylbutan-2-ol (B1284179) (a conceptual precursor for a 3-tert-butylazetidine derivative) is crucial for ensuring the nucleophilic attack by the amine occurs at the correct position to form the azetidine ring.

Furthermore, functionalization of a pre-formed azetidine ring must also be regioselective. For example, the deprotonation of an N-protected 3-azetidine carboxylate at the α-position to the ester allows for subsequent selective alkylation or arylation at that site, without affecting other positions on the ring.

Palladium-Catalyzed α-Arylation of 3-Tert-butyl Azetidine Carboxylates

The direct introduction of an aryl group at the α-position of a carbonyl compound is a cornerstone of modern cross-coupling chemistry. For azetidines, this transformation is particularly challenging due to the inherent ring strain, which can lead to undesired ring-opening reactions. However, robust palladium-catalyzed methods have been developed to achieve the α-arylation of azetidinyl esters.

This reaction typically involves the coupling of an azetidine ester derivative with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. The choice of the nitrogen protecting group on the azetidine is critical; a benzyl group, for instance, has been shown to be effective in preventing ring-opening side reactions during the coupling process. This methodology provides a direct route to 3-aryl-3-azetidinecarboxylic acid derivatives, which are valuable building blocks.

Table 2: Typical Conditions for Pd-Catalyzed α-Arylation of Azetidinyl Esters

| Component | Example | Purpose |

|---|---|---|

| Substrate | tert-Butyl (N-benzylazetidin-3-yl)carboxylate | Azetidine core |

| Coupling Partner | Aryl Bromide or Chloride | Source of aryl group |

| Catalyst | Palladium(II) Acetate or Pd(dba)₂ | Forms the active Pd(0) species |

| Ligand | Sterically hindered phosphine (e.g., tBu₃P) | Stabilizes the catalyst and facilitates reaction steps |

| Base | Strong, non-nucleophilic base (e.g., LiHMDS) | Generates the enolate for coupling |

| Solvent | Aprotic polar solvent (e.g., THF, Toluene) | Solubilizes reactants |

Mechanistic studies indicate that the difficulty in this transformation arises from the high pKa of the α-C-H bond and the propensity of the strained enolate intermediate to undergo decomposition. Careful optimization of the base, ligand, and reaction conditions is therefore essential to ensure that the rate of the desired cross-coupling reaction outcompetes potential side reactions.

Synthetic Routes for 1-(tert.-butyl)-3-azetidinol and 1-t-Butylazetidine-3-carboxylic Acid

These two N-tert-butylated azetidine derivatives are fundamental building blocks for more complex molecules.

1-(tert.-butyl)-3-azetidinol: A direct and efficient synthesis for this compound involves the debenzylation of a protected precursor via catalytic hydrogenation. Specifically, 3-benzyloxy-1-(tert-butyl)azetidine can be hydrogenated under pressure in an ethanol (B145695) solvent using Raney nickel as the catalyst. This reaction cleaves the benzyl ether bond to reveal the hydroxyl group, yielding the target azetidinol (B8437883).

1-t-Butylazetidine-3-carboxylic Acid: A practical synthesis for this compound can be envisioned in a two-step sequence starting from the corresponding alcohol, 1-(tert-butyl)-3-azetidinol.

Oxidation: The secondary alcohol, 1-(tert-butyl)-3-azetidinol, can be oxidized to the corresponding ketone, 1-tert-butyl-3-azetidinone, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Further Oxidation and Hydrolysis: While direct oxidation of the ketone to the carboxylic acid is not standard, a more common route involves converting the ketone to a cyanohydrin, followed by hydrolysis to the carboxylic acid. Alternatively, the ketone can be used to prepare an ester, for example, via a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester to yield an α,β-unsaturated ester, followed by reduction of the double bond and hydrolysis of the ester to the carboxylic acid. The synthesis of related structures like 1-Boc-3-fluoroazetidine-3-carboxylic acid often involves the oxidation of a hydroxymethyl group precursor.

Synthesis of 1-tert-butyl-3-ethylideneazetidine

The synthesis of exocyclic alkenes on the azetidine ring, such as the ethylidene group, is most commonly achieved through olefination reactions of the corresponding ketone. The Wittig reaction is a premier method for this transformation.

The synthesis of 1-tert-butyl-3-ethylideneazetidine would start from 1-tert-butyl-3-azetidinone. The ketone is reacted with a phosphonium (B103445) ylide, specifically ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). This ylide is typically generated in situ by treating ethyltriphenylphosphonium bromide with a strong base like butyllithium (B86547) or potassium tert-butoxide. The ylide then reacts with the ketone in a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form the desired alkene product, 1-tert-butyl-3-ethylideneazetidine, and triphenylphosphine (B44618) oxide as a byproduct.

A related olefination, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is also a highly effective method for converting ketones like N-Boc-3-azetidinone into α,β-unsaturated esters, demonstrating the viability of this general strategy for azetidine systems.

Table 3: Wittig Reaction for the Synthesis of 1-tert-butyl-3-ethylideneazetidine

| Reactant 1 | Reactant 2 | Key Reagent | Product | Byproduct |

|---|

Mechanistic Investigations and Chemical Reactivity of 3 Tert Butylazetidine Derivatives

Ring-Opening Reactions and Mechanistic Pathways

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions. The presence of a bulky tert-butyl group at the 3-position significantly influences the regioselectivity and feasibility of these reactions. Electrophilic activation of the nitrogen atom, either through N-quaternization or by the addition of a Brønsted or Lewis acid, is a common strategy to facilitate nucleophilic attack and subsequent ring cleavage.

Nucleophilic Ring Opening with Organotrifluoroborates

While the nucleophilic ring-opening of azetidines with various carbon and heteroatom nucleophiles is a well-established process, specific examples detailing the reaction of 3-tert-butylazetidine with organotrifluoroborates are not extensively documented in the reviewed literature. However, the general mechanism involves the activation of the azetidine (B1206935) nitrogen, followed by a nucleophilic attack from the organotrifluoroborate. The regioselectivity of this attack on a 3-substituted azetidine would be dictated by both steric and electronic factors. In the case of 3-tert-butylazetidine, a nucleophilic attack would be expected to occur at the less sterically hindered C-2 or C-4 positions. The bulky tert-butyl group would likely disfavor a direct attack at the C-3 position. The precise outcome would also depend on the nature of the activating group on the nitrogen and the specific organotrifluoroborate used.

Lewis Acid-Promoted Ring Opening (e.g., Friedel-Crafts Mechanism)

Lewis acid-catalyzed ring-opening reactions of azetidines can proceed through a mechanism analogous to the Friedel-Crafts reaction, particularly in an intramolecular context. For a derivative of 3-tert-butylazetidine tethered to an aromatic ring, a Lewis acid could promote an intramolecular cyclization, where the aromatic ring acts as the nucleophile, attacking one of the azetidine carbons and leading to a ring-opened, cyclized product.

The reaction is initiated by the coordination of the Lewis acid to the azetidine nitrogen, which enhances the electrophilicity of the ring carbons. The subsequent intramolecular nucleophilic attack by the appended aryl group would likely favor the formation of a six-membered ring over a five- or seven-membered ring. In the context of an intermolecular Friedel-Crafts reaction, the Lewis acid would activate the azetidine ring, making it susceptible to attack by an external aromatic nucleophile. The significant steric hindrance posed by the tert-butyl group at the 3-position would be a major determining factor in the regioselectivity of the attack, favoring the C-2 and C-4 positions. It has been noted that in some cases, attempted intramolecular Friedel-Crafts reactions of azetidine derivatives with certain Lewis acids like In(OTf)₃ may not yield the desired product, indicating that the choice of Lewis acid and reaction conditions are critical.

Regioselective Fluorination via Ring Opening

The introduction of fluorine into organic molecules can significantly alter their biological properties. Regioselective fluorination of azetidines via ring-opening presents a valuable synthetic strategy. This transformation is often achieved by activating the azetidine as an azetidinium salt, which then undergoes nucleophilic attack by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF).

The regioselectivity of the fluoride attack is a key consideration. In many instances, the nucleophile attacks the less-substituted carbon atom of the azetidinium ring in an Sₙ2 fashion. However, the outcome can be influenced by the substitution pattern of the azetidine. For a 3-tert-butylazetidinium ion, the bulky tert-butyl group would sterically hinder attack at the C-2 and C-4 positions to some extent, although attack at these positions is generally favored over the C-3 position. The reaction of 2-arylazetidinium salts with fluoride has been shown to proceed preferentially at the more substituted 2-position, affording tertiary alkyl fluorides. This suggests that the stability of a potential carbocation-like intermediate may also play a role in determining the regioselectivity. Therefore, in the case of a suitably activated N-substituted 3-tert-butylazetidine, a nucleophilic attack by fluoride would be expected to occur at either the C-2 or C-4 position, with the precise regiochemical outcome depending on the interplay of steric and electronic effects.

Functionalization Reactions at Azetidine Ring Positions

Beyond ring-opening, the functionalization of the azetidine ring itself is a crucial aspect of its chemistry, allowing for the introduction of various substituents and the creation of complex molecular architectures.

α-Lithiation and Asymmetric Functionalization

The deprotonation of a C-H bond adjacent to the nitrogen atom (α-lithiation) of an N-substituted azetidine provides a powerful method for subsequent functionalization through reaction with electrophiles. The choice of the N-substituent is critical; typically, an electron-withdrawing group such as a tert-butoxycarbonyl (Boc) group is employed to facilitate the lithiation process.

While specific studies focusing solely on the α-lithiation of N-Boc-3-tert-butylazetidine are not prevalent, extensive research on analogous systems, such as N-Boc-piperazines and other substituted azetidines, provides a strong foundation for understanding its expected reactivity. The lithiation is typically carried out using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. The resulting α-lithiated intermediate can then be trapped with a variety of electrophiles to introduce substituents at the C-2 position.

A fascinating aspect of the chemistry of α-lithiated azetidines is the dynamic behavior of the organolithium intermediates. Studies on chiral N-alkyl-2-oxazolinylazetidines have shown that the lithiated intermediates, while chemically stable, can be configurationally labile. This lability can lead to an interesting phenomenon known as stereoconvergence, where a mixture of diastereomeric starting materials can converge to a single, thermodynamically more stable diastereomeric product upon lithiation and subsequent trapping with an electrophile.

Below is an interactive table summarizing the key dynamic phenomena observed in the α-lithiation of azetidine derivatives:

| Dynamic Process | Description | Consequence |

| N-Inversion | The rapid inversion of the nitrogen atom's stereocenter. | Contributes to the equilibration of diastereomeric lithiated intermediates. |

| C-Li Inversion | The inversion of the stereocenter at the carbon atom bearing the lithium. | Allows for the interconversion of diastereomeric organolithium species. |

| Stereoconvergence | The conversion of a mixture of diastereomeric starting materials into a single, thermodynamically favored diastereomeric product. | Enables highly stereoselective functionalization of the azetidine ring. |

Regiodivergent Lithiation Directed by N-Thiocarbonyl Groups

The functionalization of the azetidine ring via deprotonation (lithiation) is a powerful synthetic strategy. The regioselectivity of this process can be precisely controlled by the choice of the activating group on the nitrogen atom. N-thiocarbonyl groups, such as N-thiopivaloyl and N-tert-butoxythiocarbonyl (ThioBoc), have been shown to direct lithiation to different positions on the azetidine ring in a regiodivergent manner.

The rationale for this divergence lies in the conformational preferences of the N-thiocarbonyl group. The N-thiopivaloyl group predominantly exists in a cis rotameric form. In this conformation, the bulky tert-butyl group of the thiopivaloyl moiety shields one face of the ring, directing the lithium base to deprotonate the adjacent C2 position (α-lithiation). Conversely, the N-tert-butoxythiocarbonyl group favors a trans conformation. This orientation directs the base to the less sterically hindered C4 position (α'-lithiation), away from the substituent at C2. These lithiated intermediates can then be trapped with various electrophiles to yield 2,2- or 2,4-disubstituted azetidines.

| N-Protecting Group | Substrate | Position of Lithiation | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Thiopivaloyl | 2-(Trimethylsilyl)azetidine | C2 (α) | CH3I | 2-Methyl-2-(trimethylsilyl)azetidine | 95 |

| N-Thiopivaloyl | 2-(Trimethylsilyl)azetidine | C2 (α) | BnBr | 2-Benzyl-2-(trimethylsilyl)azetidine | 99 |

| N-tert-Butoxythiocarbonyl | 2-Methylazetidine | C4 (α') | D2O | 2-Methyl-4-deuterioazetidine | 96 |

| N-tert-Butoxythiocarbonyl | 2-Methylazetidine | C4 (α') | (CH2O)n | 2-Methyl-4-(hydroxymethyl)azetidine | 75 |

Nucleophilic Substitution and Addition Reactions

Direct nucleophilic substitution at the carbon atoms of the azetidine ring is challenging due to the combination of ring strain and steric hindrance. A standard SN2 reaction at C3 of a 3-tert-butylazetidine derivative is particularly difficult because the bulky tert-butyl group impedes the necessary backside attack of the nucleophile. Consequently, reactions with nucleophiles often proceed via ring-opening mechanisms, which are facilitated by the relief of ring strain.

For nucleophilic attack to occur, the azetidine nitrogen must typically be activated by an electron-withdrawing group (e.g., tosyl, acyl) or by protonation to form an azetidinium ion. This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack usually occurs at the less sterically hindered C2 or C4 positions, leading to the cleavage of a C-N bond and the formation of a functionalized γ-amino compound. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.

| Azetidine Substrate | Activating Agent | Nucleophile | Reaction Type | Major Product |

|---|---|---|---|---|

| N-Tosyl-azetidine | - | LiAlH4 | Ring Opening | 3-(Tosylamino)propan-1-ol |

| Azetidinium ion | H+ | H2O | Ring Opening / Hydrolysis | γ-Amino alcohol |

| N-Acylazetidinium ion | Acylating Agent | Cl- | Ring Opening | γ-Chloro-N-acylpropylamine |

| N-Boc-azetidine | Lewis Acid | Organocuprate | Ring Opening | γ-Amino alkane (alkylated) |

Acylative Dealkylation Processes of N-Tert-butylazetidines

The N-tert-butyl group is a common substituent in azetidine chemistry, but its removal can be challenging. A noteworthy method for cleaving this group is through an acylative dealkylation process. This reaction involves treating an N-tert-butylazetidine with an acylating agent, such as acetic anhydride, often in the presence of a catalytic amount of a Lewis acid like boron trifluoride etherate.

The mechanism is believed to proceed through the formation of an N-acyl-N-tert-butylazetidinium intermediate. This quaternary ammonium (B1175870) species is unstable and undergoes fragmentation. The tert-butyl group is eliminated as a stable tert-butyl cation, which subsequently forms isobutylene. The process results in the formation of an N-acylazetidine, effectively replacing the N-tert-butyl group with an N-acyl group. This transformation is particularly valuable as it provides access to N-unsubstituted or differently N-substituted azetidines, which are key intermediates for further synthetic manipulations.

| Substrate | Acylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| N-tert-Butyl-3-chloroazetidine | Acetic Anhydride | BF3·OEt2 | N-Acetyl-3-chloroazetidine | 82 |

| N-tert-Butyl-3-hydroxyazetidine | Acetic Anhydride | BF3·OEt2 | N-Acetyl-3-acetoxyazetidine | 96 |

| N-tert-Butyl-3-azetidinone | Acetic Anhydride | BF3·OEt2 | N-Acetyl-3-acetoxy-2,3-dihydroazete | 85 |

Metal-Based Functionalization of the Azetidine Ring

Direct functionalization of the azetidine ring using metal-based reagents, particularly through deprotonation with organolithium or magnesium bases, offers a direct route to substituted azetidines. The site of metallation (deprotonation) is heavily influenced by the nature of the substituent on the nitrogen atom and any existing substituents on the ring carbons.

Electron-withdrawing groups on the nitrogen, such as Boc (tert-butoxycarbonyl) or tosyl, are essential for acidifying the adjacent α-protons, facilitating their removal by a strong base. The regioselectivity of the deprotonation can be controlled by steric hindrance and the coordinating ability of the N-substituent. For instance, in 2-substituted azetidines, the base typically removes a proton from the less hindered C4 position. The resulting organometallic intermediate can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups with high regio- and stereocontrol.

| Azetidine Substrate | Base / Metal Reagent | Electrophile | Product | Stereochemistry |

|---|---|---|---|---|

| N-Boc-2-phenylazetidine | s-BuLi / TMEDA | TMSCl | N-Boc-2-phenyl-2-(trimethylsilyl)azetidine | Retention |

| N-Boc-azetidine | s-BuLi / Sparteine | (CH3)2CO | N-Boc-2-(1-hydroxy-1-methylethyl)azetidine | Enantioenriched |

| N-Tosyl-3-bromoazetidine | i-PrMgCl·LiCl | Benzaldehyde | N-Tosyl-3-(hydroxy(phenyl)methyl)azetidine | Diastereomeric mixture |

| N-Benzoyl-azetidine | TMP-Zn-Mg-2LiCl | Allyl bromide | N-Benzoyl-2-allylazetidine | Racemic |

Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage

Azetidinols, which contain a hydroxyl group on the four-membered ring, can undergo novel rearrangement reactions involving the cleavage of a carbon-carbon bond. One such transformation is the deconstructive isomerization of 2-azetidinols to yield valuable α-amino ketones. This process represents a significant departure from typical azetidine chemistry, which is often dominated by C-N bond cleavage.

This reaction can be catalyzed by N-heterocyclic carbenes (NHCs). The proposed mechanism involves the NHC catalyst activating the hydroxyl group of the azetidinol (B8437883). This activation facilitates a concerted process involving proton transfer and the cleavage of the C2-C3 bond of the azetidine ring. This ring-opening fragmentation results in the formation of an enolate intermediate, which then tautomerizes to the final α-amino ketone product. This methodology provides a unique, metal-free pathway to access α-amino ketones from readily available azetidinol precursors. Another approach involves a silver-mediated oxidative deconstruction, which is thought to proceed through the β-scission of an alkoxy radical.

| Azetidinol Substrate | Catalyst / Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Benzhydryl-3,3-dimethyl-2-phenylazetidin-2-ol | NHC | 1-(Benzhydrylamino)-3-methyl-1-phenylbutan-2-one | 85 |

| N-Benzyl-2,3-diphenylazetidin-2-ol | NHC | 1-(Benzylamino)-1,2-diphenylethan-1-one | 78 |

| N-Tosyl-2-phenylazetidin-3-ol | Ag2CO3 / (NH4)2S2O8 | 2-Phenyl-2-(tosylamino)acetaldehyde | ~70 (as α-amino acid derivative) |

| N-Boc-2-tert-butylazetidin-3-ol | AgNO3 / K2S2O8 | tert-Butyl (1-amino-3,3-dimethyl-2-oxobutan-1-yl)carbamate | 75 |

Computational and Theoretical Studies on 3 Tert Butylazetidine Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Analysis

No specific studies detailing quantum chemical calculations on the electronic structure or spectroscopic analysis of 3-Tert-butylazetidine were found. While general methodologies for such calculations are well-established and have been applied to various molecules, including other nitrogen-containing heterocycles and complex systems researchgate.netbiochempress.comnih.govscispace.com, literature containing specific outputs such as molecular orbital energies, electron density distributions, or calculated spectra (IR, NMR, UV-Vis) for 3-Tert-butylazetidine could not be located.

Conformational Analysis and Stereochemical Considerations

While the conformational preferences of substituted azetidines are a subject of interest, no dedicated computational studies on the conformational analysis or stereochemistry of 3-Tert-butylazetidine were identified. Research was found on proline analogues with different ring sizes, including a four-membered azetidine (B1206935) ring, which highlighted the puckered structure of the azetidine ring nih.gov. However, this study focused on L-azetidine-2-carboxylic acid and did not include the 3-tert-butyl substitution pattern. General principles of conformational analysis are often demonstrated with model systems like cyclohexane, but specific energetic calculations for the conformers of 3-Tert-butylazetidine are not available in the retrieved literature sapub.org.

Prediction of Reactivity and Selectivity via Computational Modeling

The literature search did not uncover any studies that specifically apply computational modeling to predict the reactivity and selectivity of 3-Tert-butylazetidine. The available research in this domain is often methodological, focusing on developing general approaches, such as using neural networks to predict site selectivity in broader classes of reactions like aromatic C-H functionalization, rather than applying these methods to a specific molecule like 3-Tert-butylazetidine chemrxiv.org.

Investigation of Proton Affinities and Hydrogen Bonding

There is no available research from the search results that computationally investigates the proton affinities or hydrogen bonding characteristics of 3-Tert-butylazetidine. Studies in this area have been conducted on other nitrogen-containing molecules, such as TEMPO derivatives nih.govnih.govresearchgate.net and proline-containing dipeptides wm.edu, providing calculated values for their gas-phase basicity and interactions with hydrogen-bond donors. However, similar computational data for 3-Tert-butylazetidine has not been published in the sources found.

Applications of 3 Tert Butylazetidine in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The inherent ring strain of the azetidine (B1206935) core makes 3-tert-butylazetidine a reactive and versatile building block in organic synthesis. This reactivity can be harnessed to construct more intricate molecular architectures. Azetidines, in general, serve as key intermediates in the synthesis of a wide array of compounds, and the tert-butyl group at the 3-position can effectively direct stereochemistry and influence the conformational properties of the final product.

The utility of azetidines as synthetic motifs is well-documented, providing access to alkaloids, amino acids, and other biologically active compounds. researchgate.net The incorporation of the 3-tert-butylazetidine moiety can introduce conformational rigidity and specific steric bulk, which are desirable traits in medicinal chemistry for optimizing ligand-receptor interactions. The synthesis of complex, drug-like molecules often relies on the use of such versatile building blocks to efficiently create libraries of compounds with diverse functionalities. beilstein-journals.org For instance, novel reactive building blocks containing a piperidine (B6355638) ring, a related nitrogen heterocycle, have been synthesized for further functionalization, highlighting a common strategy in drug discovery that is also applicable to azetidine-based structures. scielo.org.mx

Table 1: Examples of Azetidine Use in Synthesis

| Precursor | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Azetidine derivatives | Ring-opening reactions | Functionalized amines | researchgate.net |

| Azetidine-2-carboxylic acids | Peptide synthesis | Peptidomimetics | nih.gov |

Role as a Chiral Auxiliary and Template in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The rigid structure of the azetidine ring, when rendered chiral, can serve as an effective template for inducing stereoselectivity. While specific research on 3-tert-butylazetidine as a primary chiral auxiliary is not extensively documented, the principles are well-established with related structures.

For example, optically active azetidine-2,4-dicarboxylic acid has been synthesized using (S)-1-phenylethylamine as a chiral auxiliary. rsc.org The resulting chiral azetidine structures were then used to control the stereochemistry of subsequent alkylation reactions. rsc.org This demonstrates the potential of the azetidine scaffold to act as a chiral template. The steric hindrance provided by a substituent like a tert-butyl group can further enhance the facial selectivity of reactions on a prochiral center, making chiral derivatives of 3-tert-butylazetidine promising candidates for this application. The goal of using a chiral auxiliary is to achieve high diastereoselectivity in the formation of new stereocenters, with the auxiliary being removable and recoverable afterward.

Application as Ligands in Metal-Catalyzed Transformations

The nitrogen atom in the 3-tert-butylazetidine ring possesses a lone pair of electrons, making it a potential ligand for coordinating with transition metals in catalytic processes. The steric and electronic properties of the azetidine ring and its substituents can influence the activity and selectivity of the metal catalyst. nih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast range of transformations. mdpi.com The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. While broad classes of nitrogen-containing ligands are common, the use of strained azetidines is a more specialized area. The coordination of an azetidine ligand to a metal can alter the metal's electronic properties and create a specific steric environment around the catalytic site, which can be exploited to control reaction outcomes. For example, various aminophosphine (B1255530) ligands have been developed for palladium-catalyzed asymmetric allylic alkylation, demonstrating the effectiveness of N-containing ligands in creating a chiral environment for enantioselective transformations. researchgate.net

Integration into Peptidomimetic Scaffolds as Non-Natural Amino Acid Surrogates

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as increased stability against enzymatic degradation and improved oral bioavailability. Incorporating conformationally restricted building blocks, such as non-natural amino acids, is a key strategy in peptidomimetic design. nih.gov

The rigid four-membered ring of 3-tert-butylazetidine makes it an excellent candidate for a surrogate of natural amino acids. When incorporated into a peptide backbone, the azetidine ring restricts the available conformational space, which can help to lock the molecule into a bioactive conformation. Azetidine-based scaffolds, like azabicycloalkanone amino acids, have proven effective in mimicking specific peptide secondary structures, such as β-turns. nih.gov The tert-butyl group can function as a side-chain mimic, providing the steric bulk necessary for specific biological interactions.

Table 2: Comparison of Natural Amino Acid and Azetidine Surrogate

| Feature | Natural Amino Acid (e.g., Valine) | 3-Tert-butylazetidine-based Surrogate |

|---|---|---|

| Backbone | Flexible | Conformationally restricted |

| Side Chain | Isopropyl | Tert-butyl |

| Susceptibility to Proteolysis | High | Low |

Exploration in Polymer Chemistry and Advanced Materials

The strained nature of the azetidine ring also makes it a suitable monomer for ring-opening polymerization, leading to the formation of novel polyamines and other advanced materials.

Cationic ring-opening polymerization (CROP) is a common method for synthesizing polymers from cyclic monomers. The process is initiated by a cationic species that attacks the heteroatom (in this case, nitrogen), leading to the opening of the strained ring and subsequent propagation of the polymer chain. The polymerization of N-sulfonyl-activated aziridines, a related three-membered ring system, proceeds via an anionic mechanism, but CROP is also a viable pathway for such strained heterocycles. nsf.gov The polymerization of a five-membered cyclic dithiocarbonate containing a tertiary amine was successfully achieved using cationic initiators, demonstrating the general applicability of CROP to nitrogen- and sulfur-containing heterocycles. rsc.org While the CROP of γ-thionobutyrolactone has been reported, the polymerization of azetidines presents a pathway to linear polyamines with unique properties. researchgate.net

Polymers derived from azetidine monomers can be considered a class of polyamines. These materials have potential applications as scaffolds in tissue engineering and drug delivery systems. nih.govmdpi.com The properties of the resulting polymer, such as its mechanical strength, biocompatibility, and biodegradability, can be tuned by the choice of substituents on the azetidine ring. nih.gov

The integration of the tert-butyl group into the polymer backbone would be expected to influence the material's physical properties, such as its glass transition temperature and solubility. Polymeric scaffolds for tissue engineering aim to provide a three-dimensional template to support cell attachment and growth. nih.govresearchgate.net The specific chemical functionality along the polymer chain can be used to promote cell adhesion or to load and release therapeutic agents. The development of novel polymeric materials from functionalized azetidine scaffolds represents a promising area for materials science research. nih.gov

Contributions to the Design of Novel Molecular Scaffolds and Chemical Space Exploration

The unique structural attributes of 3-tert-butylazetidine, namely the strained four-membered ring and the sterically demanding tert-butyl substituent, make it a compelling building block for the exploration of novel chemical space. Its incorporation into molecular frameworks can lead to significant alterations in molecular shape, polarity, and conformational rigidity, thereby enabling the design of scaffolds with unique properties.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug discovery. The 3-tert-butylazetidine motif presents an intriguing, though not extensively documented, potential as a bioisosteric replacement for more common saturated heterocycles like pyrrolidine (B122466) and piperidine, as well as for aromatic rings.

The conformational behavior of the azetidine ring is distinct from that of its five- and six-membered counterparts. The four-membered ring of azetidine is significantly more puckered than a simple cyclobutane (B1203170) due to the shorter C-N bonds, but it is less flexible than the envelope and twist conformations of pyrrolidine or the chair and boat conformations of piperidine. nih.gov The presence of a bulky tert-butyl group at the 3-position is expected to further restrict the conformational flexibility of the azetidine ring, leading to a more defined three-dimensional structure. This conformational pre-organization can be advantageous in locking a molecule into a bioactive conformation, potentially enhancing its affinity for a biological target.

The tert-butyl group itself is a lipophilic, non-polar moiety that can influence a molecule's pharmacokinetic profile. st-andrews.ac.ukacs.org By replacing a pyrrolidine or piperidine ring with 3-tert-butylazetidine, medicinal chemists can introduce a significant change in the local steric environment and lipophilicity while maintaining a nitrogen atom for potential hydrogen bonding or salt formation. This substitution can be a valuable strategy to modulate properties such as metabolic stability, membrane permeability, and protein binding.

Furthermore, the concept of "escaping from flatland" in medicinal chemistry encourages the use of 3D-rich scaffolds as bioisosteres for flat aromatic rings. While the direct replacement of a phenyl ring with 3-tert-butylazetidine is not a classic example of isosterism, the azetidine moiety can position the tert-butyl group in a specific vector in 3D space, potentially mimicking the orientation of a substituent on an aromatic ring. This can lead to novel intellectual property and improved physicochemical properties, such as enhanced aqueous solubility and a higher fraction of sp3-hybridized carbons (Fsp3), which is often correlated with success in drug development.

| Parameter | Azetidine | Pyrrolidine | Piperidine |

|---|---|---|---|

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain (kcal/mol) | ~25.4 rsc.org | ~5.4 rsc.org | ~0 scite.ai |

| Conformational Flexibility | Limited puckering nih.gov | Envelope, Twist nih.gov | Chair, Boat, Twist-boat nih.gov |

| pKa | ~11.29 researchgate.net | ~11.27 researchgate.net | ~11.12 researchgate.net |

Spirocyclic systems, which contain two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. nih.govresearchgate.net The synthesis of spiroazetidine frameworks, where an azetidine ring is part of a spirocyclic system, offers a pathway to novel molecular architectures. While direct examples of using 3-tert-butylazetidine in the synthesis of spiroazetidines are not prevalent in the literature, established synthetic methodologies for 3,3-disubstituted azetidines provide a clear blueprint for its potential application. researchgate.netacs.org

One plausible approach involves the functionalization of the nitrogen atom of 3-tert-butylazetidine with a tether containing a reactive group. Subsequent intramolecular cyclization could lead to the formation of a spirocyclic system with the spiro center at the C3 position of the azetidine ring. The steric bulk of the tert-butyl group would likely play a significant role in directing the stereochemical outcome of such a cyclization.

Alternatively, methods for the synthesis of 3,3-disubstituted azetidines often proceed through intermediates that could be adapted for the construction of spirocycles. For instance, the intramolecular cyclization of alkylamines or the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates could potentially be employed to construct spiroazetidine frameworks where one of the substituents at the C3 position is a tert-butyl group. acs.org The development of synthetic routes to spirocycles incorporating the 3-tert-butylazetidine motif would provide access to a new class of conformationally constrained scaffolds for drug discovery and materials science.

The unique reactivity of the strained azetidine ring has led to the development of novel reagents for organic synthesis. Azetidine sulfonyl fluorides (ASFs) have recently emerged as valuable building blocks that can act as precursors to carbocations in an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.govacs.org These reagents provide a mild and effective strategy to access new azetidine derivatives.

The synthesis of an N-sulfonyl fluoride (B91410) of 3-tert-butylazetidine would yield a novel reagent with distinct reactivity. The general synthesis of ASFs involves the reaction of the parent azetidine with a source of sulfuryl fluoride or a related reagent. The steric hindrance imposed by the 3-tert-butyl group could influence the rate and efficiency of the N-sulfonylation reaction. It is conceivable that under certain conditions, the bulky substituent might necessitate the use of more reactive sulfonating agents or modified reaction conditions to achieve efficient conversion.

Once formed, 3-tert-butylazetidine-1-sulfonyl fluoride would be a valuable reagent for introducing the 3-tert-butylazetidinyl moiety into a variety of molecules. The deFS reaction of this reagent, typically activated under mild thermal conditions, would generate a carbocationic intermediate at the C3 position of the azetidine ring, which could then be trapped by a wide range of nucleophiles. acs.orgnih.govacs.org The steric environment created by the tert-butyl group would likely influence the approach of the incoming nucleophile, potentially leading to high levels of stereoselectivity in the products. The development and application of such a reagent would open up new avenues for the synthesis of complex molecules containing the 3-tert-butylazetidine scaffold.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Tert-butylazetidine | C7H15N | 113.20 | Core scaffold |

| Pyrrolidine | C4H9N | 71.12 | Bioisosteric comparison |

| Piperidine | C5H11N | 85.15 | Bioisosteric comparison |

| Azetidine-1-sulfonyl fluoride | C3H6FNO2S | 139.15 | Azetidine-based reagent |

Future Perspectives and Research Challenges in 3 Tert Butylazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Substituted 3-Tert-butylazetidines

The synthesis of functionalized azetidines, including 3-tert-butylazetidine derivatives, remains a significant challenge due to the inherent ring strain of the four-membered ring. arkat-usa.orgresearchwithrutgers.com Current methodologies often involve multi-step sequences, harsh reaction conditions, or the use of hazardous reagents. The future in this area will focus on the development of novel and sustainable synthetic strategies that are more efficient, atom-economical, and environmentally benign.

One promising avenue is the exploration of catalytic methods . The use of transition metal catalysts, such as palladium, copper, and rhodium, has shown promise in the synthesis of functionalized azetidines through C-H activation, cross-coupling reactions, and cycloadditions. rsc.org For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org Future work will likely focus on adapting these methods for the specific synthesis of 3-tert-butylazetidine derivatives and developing catalysts that are more abundant, less toxic, and recyclable. Chiral copper catalysts, for example, are being explored for enantioselective domino reactions to produce complex chiral molecules, a strategy that could be applied to the synthesis of stereochemically defined 3-tert-butylazetidines. mdpi.com

Green chemistry approaches are also expected to play a pivotal role in the future of 3-tert-butylazetidine synthesis. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation and flow chemistry. nih.gov A green and facile synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate for various substituted azetidines, has been developed using a microchannel reactor with a composite catalyst-O₂ system, showcasing a more sustainable alternative to traditional oxidation methods. nih.gov

Furthermore, the development of modular synthetic routes that allow for the facile introduction of diverse functional groups onto the 3-tert-butylazetidine scaffold is a key objective. A modular synthesis of 3,3-disubstituted azetidines via azetidinylation reagents has been recently reported, offering a pathway to quickly generate libraries of compounds for biological screening. acs.org Adapting such modular approaches to create a variety of 3-tert-butylazetidine derivatives will be crucial for exploring their structure-activity relationships.

| Synthetic Strategy | Key Features & Future Directions |

| Catalytic Methods | Utilization of earth-abundant metal catalysts; development of enantioselective catalytic systems for stereocontrolled synthesis. |

| Green Chemistry | Application of flow chemistry and microwave-assisted synthesis; use of bio-based starting materials and environmentally benign solvents. |

| Modular Approaches | Development of versatile building blocks and one-pot reactions for rapid library synthesis and late-stage functionalization. |

Advanced Understanding of Reactivity and Selectivity in Complex Reaction Systems

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions. researchwithrutgers.comrsc.org A deeper, more nuanced understanding of the factors that control the reactivity and selectivity of 3-tert-butylazetidine in complex reaction systems is a critical research challenge. The bulky tert-butyl group at the 3-position introduces specific steric and electronic effects that can influence reaction outcomes.

Future research will likely focus on detailed mechanistic studies of various transformations involving 3-tert-butylazetidine. This includes investigating the kinetics and thermodynamics of ring-opening reactions, cycloadditions, and functionalization at the nitrogen atom or the C2 and C4 positions of the ring. Understanding these reaction mechanisms will enable the rational design of reaction conditions to achieve desired outcomes with high selectivity. For example, stereoselective functionalization of azetidines is a key area of research, with methods being developed for the diastereoselective synthesis of functionalized azetidine (B1206935) molecules. uni-muenchen.de

The stereoselectivity of reactions involving 3-tert-butylazetidine is another important frontier. The development of methods for the stereocontrolled synthesis of 2,3-disubstituted and 2,3,4-trisubstituted azetidines bearing a tert-butyl group at the 3-position is highly desirable. This will require the exploration of chiral catalysts, auxiliaries, and reagents that can effectively control the stereochemical outcome of reactions.

A summary of key research areas in understanding the reactivity of 3-tert-butylazetidine is presented in the table below:

| Research Area | Focus |

| Mechanistic Studies | Elucidation of reaction pathways for ring-opening and functionalization reactions. |

| Stereoselectivity | Development of methods for the diastereoselective and enantioselective synthesis of substituted 3-tert-butylazetidines. |

| Influence of Substituents | Investigating the electronic and steric effects of the tert-butyl group and other substituents on reactivity and selectivity. |

Expansion of Applications in Chemical Biology Tool Development and Materials Science

While azetidine derivatives have found applications in medicinal chemistry as scaffolds for bioactive compounds, the exploration of 3-tert-butylazetidine in the broader fields of chemical biology and materials science is still in its infancy. nih.govmdpi.commdpi.com Future research will aim to unlock the potential of this unique scaffold in these emerging areas.

In chemical biology , 3-tert-butylazetidine could serve as a core structure for the development of novel chemical probes and tools to study biological processes. Its compact and rigid nature can provide a well-defined framework for the precise spatial arrangement of functional groups, which is crucial for designing molecules that interact with specific biological targets. The synthesis of diverse libraries of 3-tert-butylazetidine derivatives will be essential for screening and identifying compounds with interesting biological activities. nih.gov The azetidine ring system is a prevalent motif in small molecule pharmaceuticals, and the development of novel 3-substituted azetidine derivatives as, for example, triple reuptake inhibitors, highlights the potential of this scaffold in drug discovery. nih.gov

In materials science , the incorporation of the 3-tert-butylazetidine motif into polymers and other materials could lead to novel properties. The rigid and sterically demanding nature of the tert-butyl group could influence the packing and morphology of polymers, potentially leading to materials with unique thermal or mechanical properties. The nitrogen atom in the azetidine ring also offers a site for further functionalization, allowing for the tuning of material properties. For instance, azetidine structures have been explored as building blocks for polycyclic energetic materials, suggesting their potential in the development of high-energy density materials. nih.gov

| Application Area | Potential Roles of 3-Tert-butylazetidine |

| Chemical Biology | - Scaffold for chemical probes and bioactive molecules. - Building block for focused compound libraries. |

| Materials Science | - Monomer for the synthesis of novel polymers with unique properties. - Building block for energetic materials and functional materials. |

Synergistic Approaches between Experimental and Computational Chemistry for Rational Design

The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of novel 3-tert-butylazetidine derivatives and the prediction of their properties. Future research will increasingly rely on this synergistic relationship to accelerate the discovery and development process.

Computational methods , such as Density Functional Theory (DFT), can be employed to investigate the structural and electronic properties of 3-tert-butylazetidine and its derivatives. mdpi.comresearchgate.net These calculations can provide valuable insights into molecular geometry, conformational preferences, and the distribution of electron density, which are crucial for understanding reactivity and intermolecular interactions. For example, DFT calculations can be used to predict the stability of different conformers and to model the transition states of chemical reactions, thereby guiding the design of more efficient synthetic routes.

The combination of computational predictions with experimental validation will be key to the rational design of 3-tert-butylazetidine-based molecules with specific functions. For instance, computational docking studies can be used to predict the binding of 3-tert-butylazetidine derivatives to biological targets, allowing for the prioritization of compounds for synthesis and biological evaluation. Similarly, computational modeling can be used to predict the properties of materials incorporating the 3-tert-butylazetidine scaffold, guiding the design of new materials with desired characteristics. The synergy between experimental and computational studies has been highlighted as essential for building more accurate predictive models, for example, in understanding aromatic stacking interactions, a principle that is broadly applicable in chemical research.

| Approach | Application in 3-Tert-butylazetidine Research |

| Computational Chemistry (DFT) | - Prediction of molecular structure, stability, and electronic properties. - Mechanistic investigation of reaction pathways. |

| Rational Design | - Design of novel derivatives with targeted biological activity or material properties. - In silico screening of virtual compound libraries. |

| Synergistic Approach | - Iterative cycle of computational prediction and experimental validation to accelerate research and development. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Tert-butylazetidine, and how can researchers optimize purity and yield?

- Methodological Answer : Synthesis typically involves azetidine ring formation via cyclization of tert-butyl-substituted precursors or alkylation of azetidine derivatives. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reactions via TLC or HPLC. For yield optimization, employ kinetic studies to identify rate-limiting steps (e.g., temperature-dependent alkylation efficiency) . Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 3-Tert-butylazetidine, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR : Look for distinct azetidine ring proton signals (δ 3.0–4.0 ppm) and tert-butyl group protons (δ 1.0–1.3 ppm). C NMR should show the tertiary carbon of the tert-butyl group at ~28 ppm .

- IR Spectroscopy : Confirm N-H stretches (if present) at ~3300 cm and C-N vibrations at 1200–1350 cm.

- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity. Compare retention times with known standards .

Q. How should researchers assess the stability of 3-Tert-butylazetidine under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert atmospheres (N/Ar). Monitor degradation via periodic HPLC analysis. For moisture sensitivity, use Karl Fischer titration. Report degradation products (e.g., ring-opening compounds) via GC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the stereochemical behavior of 3-Tert-butylazetidine derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze steric effects of the tert-butyl group on ring puckering. Compare calculated H NMR chemical shifts with experimental data to validate conformer populations. Use molecular dynamics simulations to study solvent effects on stability .

Q. What strategies mitigate data discrepancies in reaction kinetics studies involving 3-Tert-butylazetidine?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (e.g., degassed solvents, standardized catalyst loading).

- Statistical Analysis : Apply ANOVA to identify outliers in kinetic datasets.

- In Situ Monitoring : Use ReactIR or flow NMR to track intermediates and validate proposed mechanisms .

Q. How can researchers design mechanistic studies to elucidate the role of 3-Tert-butylazetidine in organocatalytic reactions?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled azetidine to trace nitrogen participation in catalytic cycles.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H substrates to identify rate-determining steps.

- Cross-Validation : Combine experimental data (e.g., Eyring plots) with DFT-calculated transition states .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in synthesizing 3-Tert-butylazetidine analogs?

- Methodological Answer : Document all parameters (e.g., solvent purity, stirring speed, inert gas flow rates) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers for reagents. Provide raw spectral data (e.g., NMR FID files) in open-access repositories .

Q. How should researchers address conflicting solubility data for 3-Tert-butylazetidine in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.